molecular formula C20H27N10O16P3 B1204341 P(1),P(2)-bis(5'-adenosyl) triphosphate

P(1),P(2)-bis(5'-adenosyl) triphosphate

Cat. No. B1204341
M. Wt: 756.4 g/mol
InChI Key: ARWCWVFBZSAGRB-UWWQKWQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P(1),P(2)-bis(5'-adenosyl) triphosphate is a diadenosyl triphosphate having the two 5'-adenosyl residues attached at the P(1)- and P(2)-positions.

Scientific Research Applications

Enzymatic Reactions and Specificity

  • A study by Hurtado et al. (1987) identified a specific Mg2+-dependent bis(5'-adenosyl)-triphosphatase in Escherichia coli, emphasizing the enzyme's strict requirement for Mg2+ and its ability to hydrolyze bis(5'-adenosyl) triphosphate (Ap3A) into ADP and AMP (Hurtado et al., 1987).

Photoaffinity Analogs for Probing Enzymes

  • Prescott and McLennan (1990) synthesized photoaffinity analogs of bis(5'-adenosyl)-tetraphosphate and bis(5'-adenosyl) triphosphate for the study of enzyme interactions. These analogs proved effective in labeling different polypeptides in various extracts, highlighting their potential in identifying target proteins for these nucleotides (Prescott & McLennan, 1990).

Inhibition Studies in Enzyme Kinetics

  • Vanderlijn, Barrio, and Leonard (1979) synthesized specific bis(5'-adenosyl) polyphosphates, serving as potent inhibitors of adenylate kinase. Their research provided insights into the enzyme's active site and the potential for these compounds in enzyme kinetics studies (Vanderlijn et al., 1979).

Role in Cellular Functions

  • White, Butler, and Burnstock (2005) explored the role of P2X7 receptors in human melanomas and their interaction with adenosine 5′-triphosphate, demonstrating the potential role of these receptors and their ligands in cancer therapy (White et al., 2005).

Molecularly Imprinted Polymer Development

  • Huynh et al. (2013) developed molecularly imprinted polymer films for adenosine-5'-triphosphate determination, utilizing bis(5'-adenosyl) triphosphate analogs for selective chemosensing, showcasing their application in analytical chemistry (Huynh et al., 2013).

properties

Product Name

P(1),P(2)-bis(5'-adenosyl) triphosphate

Molecular Formula

C20H27N10O16P3

Molecular Weight

756.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate

InChI

InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-48(38,39)46-49(40,45-47(35,36)37)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,38,39)(H2,21,23,25)(H2,22,24,26)(H2,35,36,37)/t7-,8-,11-,12-,13-,14-,19-,20-,49?/m1/s1

InChI Key

ARWCWVFBZSAGRB-UWWQKWQGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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